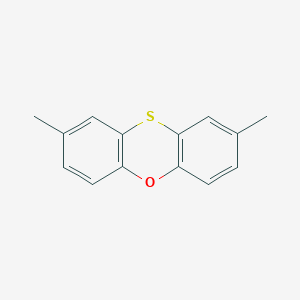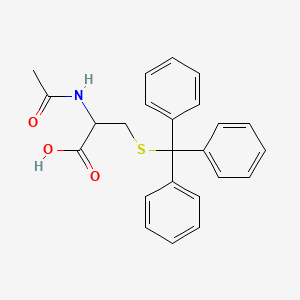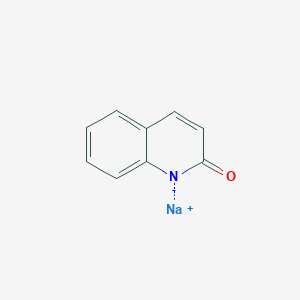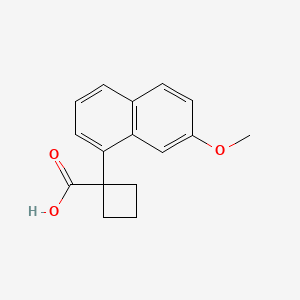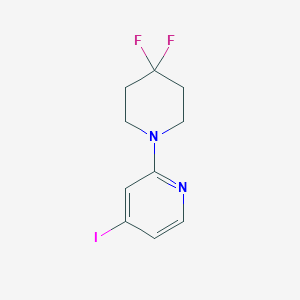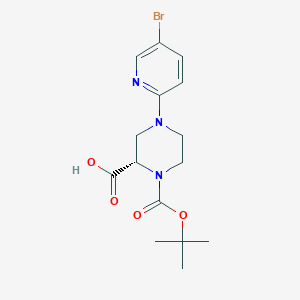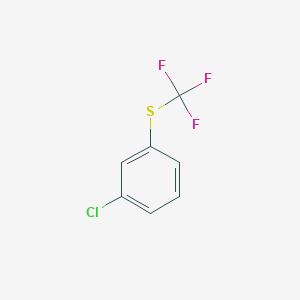
1-(Trifluoromethylthio)-3-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethylthio)-3-chlorobenzene is an organic compound characterized by the presence of a trifluoromethylthio group (-SCF3) and a chlorine atom attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethylthio)-3-chlorobenzene typically involves the introduction of the trifluoromethylthio group to a chlorobenzene derivative. One common method is the reaction of 3-chlorobenzenethiol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and conditions is optimized to minimize costs and environmental impact while maximizing yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethylthio)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alkoxides), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Applications De Recherche Scientifique
1-(Trifluoromethylthio)-3-chlorobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethylthio)-3-chlorobenzene is largely dependent on its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This group can also influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
- 1-(Trifluoromethylthio)-2-chlorobenzene
- 1-(Trifluoromethylthio)-4-chlorobenzene
- 1-(Trifluoromethylthio)-3-fluorobenzene
Comparison: 1-(Trifluoromethylthio)-3-chlorobenzene is unique due to the specific positioning of the chlorine and trifluoromethylthio groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different physical properties, such as melting point and solubility, as well as varying degrees of biological activity .
Propriétés
Numéro CAS |
403-68-9 |
|---|---|
Formule moléculaire |
C7H4ClF3S |
Poids moléculaire |
212.62 g/mol |
Nom IUPAC |
1-chloro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H4ClF3S/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H |
Clé InChI |
ROPCMDVUJZRSFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13728922.png)


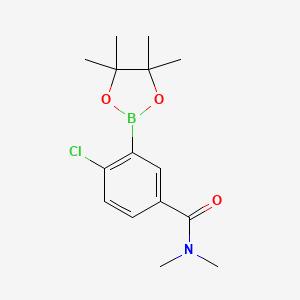
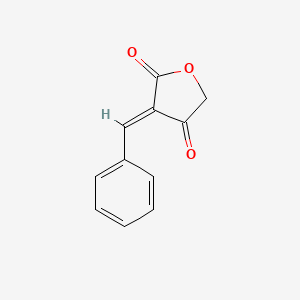
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt](/img/structure/B13728942.png)

